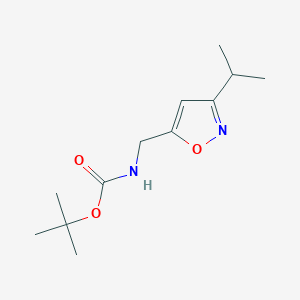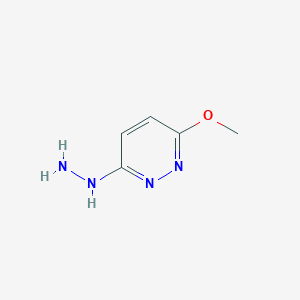
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide (NPCA) is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 91-93°C and is soluble in water. NPCA is used in a variety of biochemical and physiological studies and has a number of advantages and limitations when used as a lab reagent.
Mécanisme D'action
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide binds to a variety of receptors, including the nicotinic acetylcholine receptor. This binding causes a conformational change in the receptor, which triggers a signaling cascade that leads to the release of neurotransmitters. N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide also binds to tyrosinase, an enzyme involved in the synthesis of melanin, and inhibits its activity.
Biochemical and Physiological Effects
The binding of N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide to the nicotinic acetylcholine receptor can lead to a variety of biochemical and physiological effects. It can stimulate the release of neurotransmitters, such as acetylcholine, which can lead to increased muscle contraction and increased heart rate. It can also reduce inflammation and pain, as well as regulate the immune system. In addition, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide has been found to inhibit tyrosinase activity, which can lead to decreased melanin production and a decrease in skin pigmentation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide has a number of advantages when used as a reagent in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also soluble in water, which makes it easy to work with. However, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide also has a number of limitations. It is relatively expensive, and it is not very soluble in organic solvents. In addition, it can be toxic if ingested or inhaled, so it must be handled with care.
Orientations Futures
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide has a number of potential future applications in scientific research and laboratory experiments. It could be used to study the effects of receptor-ligand interactions on a variety of physiological processes, such as inflammation, pain, and immune response. It could also be used to study the effects of tyrosinase inhibition on melanin production. In addition, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide could be used to study the effects of drugs on the nicotinic acetylcholine receptor and other receptors. Finally, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide could be used to study the effects of environmental pollutants on the nicotinic acetylcholine receptor and other receptors.
Méthodes De Synthèse
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide can be synthesized with a two-step procedure. The first step involves the reaction of 4-aminophenol and 2-chlorophenol in the presence of acetic anhydride. This reaction yields N-(4-aminophenyl)-2-(2-chlorophenoxy)acetamide and acetic acid as byproducts. The second step involves the purification of the product using recrystallization from aqueous ethanol.
Applications De Recherche Scientifique
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide is used in a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, such as 4-chloro-2-nitrophenoxyacetic acid, and as a substrate for the enzyme acetylcholinesterase. It is also used as a substrate for the enzyme tyrosinase, which is involved in the synthesis of melanin. N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide is also used in the study of receptor-ligand interactions, as it has been found to bind to a variety of receptors, including the nicotinic acetylcholine receptor.
Propriétés
IUPAC Name |
N-(4-aminophenyl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-3-1-2-4-13(12)19-9-14(18)17-11-7-5-10(16)6-8-11/h1-8H,9,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNZSNJGLVHTSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














